molecular formula C12H14N2O B1602450 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine CAS No. 937647-97-7

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

Cat. No. B1602450
M. Wt: 202.25 g/mol
InChI Key: PBQJRKNTVWCJKJ-UHFFFAOYSA-N
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Description

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, also known as 8-MeO-QM, is a novel compound that has shown potential in scientific research. It belongs to the class of quinoline derivatives and has a molecular formula of C12H14N2O.

Scientific Research Applications

Metabolic Pathways and Antimalarial Properties

Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, highlighting the significance of methoxyquinoline derivatives in medicinal chemistry. These compounds' metabolic pathways have been studied, revealing the formation of various metabolites, some of which exhibit toxic effects, particularly in individuals with specific enzyme deficiencies. This research underscores the critical role of methoxyquinoline derivatives in developing antimalarial therapies, while also acknowledging the need for caution due to potential toxicities (Strother et al., 1981).

Neuroprotective and Therapeutic Applications

The compound 1metiq, an endogenous amine present in the mammalian brain, demonstrates the broad utility of quinoline derivatives in neuroscience. This compound, similar in structure to methoxyquinoline, shows significant neuroprotective, anti-addictive, and antidepressant-like activity in animal models of central nervous system disorders. These findings suggest the potential of methoxyquinoline derivatives in treating neurodegenerative diseases and psychiatric conditions (Antkiewicz‐Michaluk et al., 2018).

Anticancer and Antibiotic Applications

Tetrahydroisoquinoline, a structural relative of methoxyquinolines, has been explored for its therapeutic activities, including anticancer and antibiotic effects. The diversity of tetrahydroisoquinoline derivatives synthesized for various therapeutic activities highlights the potential of methoxyquinoline derivatives in drug discovery. These compounds have shown promise in treating cancer and central nervous system disorders, suggesting a broad spectrum of potential medical applications (Singh & Shah, 2017).

Analytical Chemistry Applications

Methoxyquinoline derivatives are also valuable in analytical chemistry. For instance, they can serve as reversible indicators in potassium bromate titrations, demonstrating the utility of these compounds in precise analytical methodologies. This application underscores the versatility of methoxyquinoline derivatives beyond their biological and therapeutic roles, highlighting their importance in chemical analysis (Belcher, 1949).

properties

IUPAC Name

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-13-8-9-5-6-11(15-2)12-10(9)4-3-7-14-12/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQJRKNTVWCJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=NC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586306
Record name 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

CAS RN

937647-97-7
Record name 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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